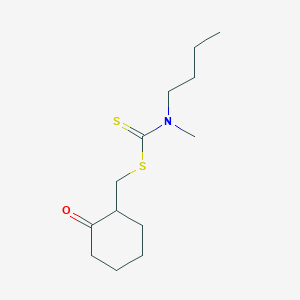
(2-Oxocyclohexyl)methyl butyl(methyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxocyclohexyl)methyl butyl(methyl)carbamodithioate is a chemical compound with a complex structure that includes a cyclohexane ring, a carbamodithioate group, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclohexyl)methyl butyl(methyl)carbamodithioate typically involves the reaction of a cyclohexanone derivative with a butyl(methyl)carbamodithioate precursor. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2-Oxocyclohexyl)methyl butyl(methyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide.
Scientific Research Applications
(2-Oxocyclohexyl)methyl butyl(methyl)carbamodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Oxocyclohexyl)methyl butyl(methyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamodithioates and cyclohexanone derivatives, such as:
- Cyclohexyl methylcarbamodithioate
- Butyl methylcarbamodithioate
- 2-Oxocyclohexyl ethylcarbamodithioate
Uniqueness
(2-Oxocyclohexyl)methyl butyl(methyl)carbamodithioate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other related compounds.
Properties
CAS No. |
61997-98-6 |
|---|---|
Molecular Formula |
C13H23NOS2 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
(2-oxocyclohexyl)methyl N-butyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C13H23NOS2/c1-3-4-9-14(2)13(16)17-10-11-7-5-6-8-12(11)15/h11H,3-10H2,1-2H3 |
InChI Key |
HUGKMAPSXJGZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=S)SCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















